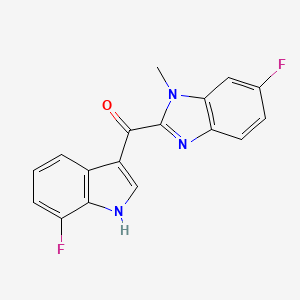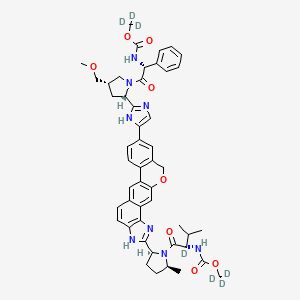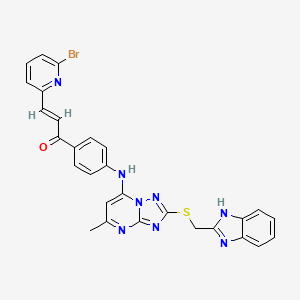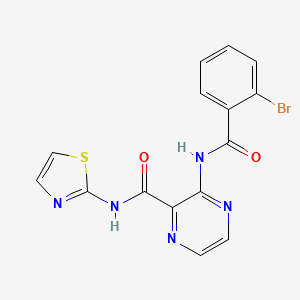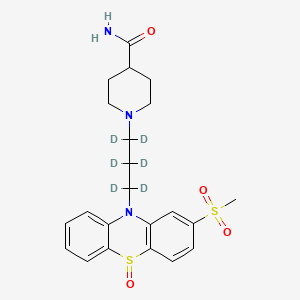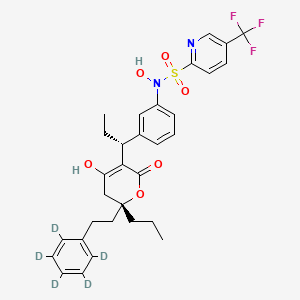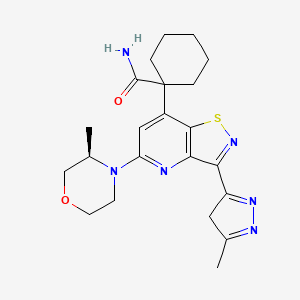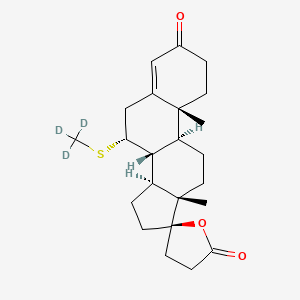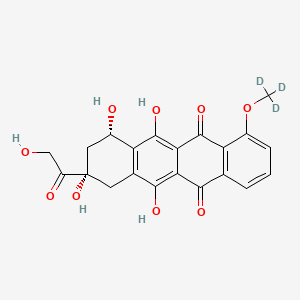
Dechloro-Rivaroxaban-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dechloro-Rivaroxaban-d4 is a deuterium-labeled analog of Dechloro-Rivaroxaban, which is an impurity of Rivaroxaban. Rivaroxaban is a novel anticoagulant that directly inhibits Factor Xa, a crucial enzyme in the blood coagulation cascade. This compound is primarily used in scientific research as an internal standard for the quantification of Rivaroxaban in various analytical methods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dechloro-Rivaroxaban-d4 involves the incorporation of deuterium atoms into the molecular structure of Dechloro-Rivaroxaban. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuterium Exchange: Deuterium atoms are introduced into the molecule through exchange reactions with deuterated solvents or reagents.
Purification: The product is purified using techniques such as chromatography to ensure the desired level of deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using deuterated reagents.
Purification and Quality Control: Rigorous purification and quality control measures to ensure the product meets research-grade standards.
Análisis De Reacciones Químicas
Types of Reactions: Dechloro-Rivaroxaban-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Dechloro-Rivaroxaban-d4 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of Rivaroxaban.
Pharmacokinetics: Helps in studying the pharmacokinetics of Rivaroxaban by providing accurate measurements of drug concentrations in biological samples.
Drug Development: Assists in the development and validation of analytical methods for new anticoagulant drugs.
Biomedical Research: Used in various biomedical research studies to understand the metabolism and action of Rivaroxaban.
Mecanismo De Acción
Dechloro-Rivaroxaban-d4 itself does not have a direct mechanism of action as it is primarily used as a research tool. its parent compound, Rivaroxaban, exerts its effects by directly inhibiting Factor Xa. Factor Xa is essential for the conversion of prothrombin to thrombin, a key step in the blood coagulation process. By inhibiting Factor Xa, Rivaroxaban prevents the formation of thrombin and subsequently reduces blood clot formation .
Comparación Con Compuestos Similares
Rivaroxaban: The parent compound, used as an anticoagulant.
Dechloro-Rivaroxaban: An impurity of Rivaroxaban.
Rivaroxaban-d4: Another deuterium-labeled analog used as an internal standard.
Uniqueness: Dechloro-Rivaroxaban-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for more accurate quantification and differentiation from non-labeled compounds in mass spectrometry. This makes it an invaluable tool in pharmacokinetic studies and drug development.
Propiedades
Fórmula molecular |
C19H19N3O5S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)/t15-/m0/s1/i3D,4D,5D,6D |
Clave InChI |
SJVCANNMDYDYLN-OKKZONDFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=CS4)[2H] |
SMILES canónico |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
